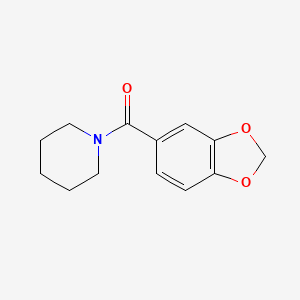

1-BCP

Descripción

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBNADAPIHHXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187634 | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34023-62-6 | |

| Record name | 1,3-Benzodioxol-5-yl-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34023-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034023626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bicyclo[1.1.1]pentane Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and cell permeability. 1-Bicyclo[1.1.1]pentane carboxylic acid is a key building block for the introduction of the BCP scaffold into complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Core Synthetic Strategies

Two principal strategies dominate the synthesis of 1-bicyclo[1.1.1]pentane carboxylic acid: the monofunctionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and the direct functionalization of the highly strained hydrocarbon, [1.1.1]propellane.

Synthesis via Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This is a robust and widely used method that proceeds in two main stages: the synthesis of the dicarboxylic acid intermediate, followed by its selective monofunctionalization.

A scalable and efficient route to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the photochemical reaction of [1.1.1]propellane with diacetyl to form 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), followed by a haloform reaction.[1][2]

Synthesis of [1.1.1]Propellane from 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane [3]

A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (800.0 g, 2.7 mol) in diethyl ether (2 L) is cooled to -78 °C in a dry three-neck round-bottom flask equipped with an overhead stirrer. Methyl lithium (3 M, 2 L, 6.0 mol) is added dropwise at this temperature under an argon atmosphere. The mixture is stirred for 30 minutes at -75 °C, then warmed to 0 °C and stirred for an additional 1.5 hours. The resulting solution of [1.1.1]propellane is then used in the subsequent step.

Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) [1][2]

To a 0.7 M solution of [1.1.1]propellane in diethyl ether (8 L, 5.6 mol) is added a degassed solution of diacetyl (482.0 g, 5.6 mol) in diethyl ether (500 mL). The reaction mixture is passed through a photoreactor with a 365 nm light source over 6 hours. The mixture is then concentrated under reduced pressure to yield the product.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [1][2]

A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C. Bromine (2 kg, 12.3 mol) is added dropwise, and the mixture is stirred for 3 hours. The solution is then cooled to 0 °C, and a solution of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise. The mixture is stirred overnight. After an aqueous workup and acidification, the product is extracted with ethyl acetate.

| Step | Reactants | Reagents/Conditions | Yield | Reference |

| [1.1.1]Propellane Synthesis | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | MeLi, Et2O, -78 °C to 0 °C | 78% | [3] |

| Diketone Formation | [1.1.1]Propellane, Diacetyl | 365 nm, flow photoreactor | 94% | [1][2] |

| Dicarboxylic Acid Synthesis | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | NaOH, Br2, H2O/dioxane | - | [1][2] |

The selective conversion of the dicarboxylic acid to the monocarboxylic acid can be achieved through a mono-esterification followed by hydrolysis or other functional group manipulations.

Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [1][2]

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) is dissolved in methanol (3 L). Thionyl chloride (457.0 g, 3.84 mol) is added dropwise at 20–40 °C. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The crude product is purified by filtration through silica gel.

| Step | Reactants | Reagents/Conditions | Yield | Reference |

| Mono-esterification | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | SOCl2, MeOH | 83% | [1][2] |

Synthesis via Functionalization of [1.1.1]Propellane

An alternative approach involves the direct functionalization of [1.1.1]propellane. This highly strained molecule readily undergoes reactions with organometallic reagents, which can then be trapped with an electrophile such as carbon dioxide.

While a specific, detailed protocol for the direct conversion of [1.1.1]propellane to 1-bicyclo[1.1.1]pentane carboxylic acid via an organometallic intermediate and subsequent carboxylation is not explicitly detailed in a single source, the general principle is well-established in the literature for the synthesis of other BCP derivatives.[4] The process involves the addition of an organolithium reagent to [1.1.1]propellane to generate a bicyclo[1.1.1]pentyl-lithium species, which is then quenched with dry ice (solid CO2) followed by an acidic workup to yield the carboxylic acid.

Conclusion

The synthesis of 1-bicyclo[1.1.1]pentane carboxylic acid is a critical process for the advancement of medicinal chemistry programs. The route via bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is well-documented and scalable, making it a reliable choice for producing large quantities of this building block. The direct functionalization of [1.1.1]propellane offers a more convergent approach, though it requires the handling of the highly reactive and volatile propellane intermediate. The choice of synthetic route will depend on the specific needs of the research program, including scale, available starting materials, and desired purity. The protocols and data presented in this guide provide a solid foundation for any scientist looking to incorporate the bicyclo[1.1.1]pentane scaffold into their research.

References

The Core Mechanisms of Bicyclo[1.1.1]pentane Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly sought-after motifs in medicinal chemistry and materials science. Their rigid, linear, three-dimensional structure allows them to serve as valuable bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3] The replacement of these traditional groups with a BCP scaffold can significantly improve a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining desired substituent exit vectors.[3] This guide provides an in-depth exploration of the core synthetic mechanisms for constructing the BCP framework, focusing on the most prevalent and innovative strategies.

Formation from [1.1.1]Propellane: The Workhorse Precursor

The most common and versatile route to BCPs involves the strain-release reaction of [1.1.1]propellane. This highly strained molecule possesses a unique "inverted" C1-C3 bond with significant p-character, making it exceptionally reactive towards radicals and nucleophiles.[2][4]

Radical Addition to [1.1.1]Propellane

Radical addition represents one of the most powerful strategies for BCP synthesis, allowing for the incorporation of a wide array of functional groups under mild conditions.[4] The general mechanism involves the addition of a radical species (R•) to the central C1-C3 bond of [1.1.1]propellane, which proceeds via a stable bridgehead bicyclo[1.1.1]pentyl radical intermediate. This intermediate is then trapped to form the 1,3-disubstituted product.

Mechanism:

-

Radical Generation: An initial radical (R•) is generated from a precursor. This can be achieved through various methods, including:

-

Photoredox Catalysis: Visible-light photocatalysts, such as Ir(ppy)₃ or organic dyes like 4CzIPN, can reduce or oxidize a radical precursor (e.g., an alkyl or aryl halide) to generate the reactive radical.[1][4]

-

Chemical Initiation: Reagents like triethylborane (BEt₃) can initiate radical chain reactions with alkyl halides.[4]

-

Thermal Initiation: Peroxides, such as dilauroyl peroxide (DLP), can be used to initiate radical formation.[4]

-

-

Addition to Propellane: The generated radical (R•) rapidly adds to the central bond of [1.1.1]propellane, breaking the bond and forming a bridgehead BCP radical.

-

Radical Trapping/Propagation: The BCP radical can be trapped by a radical acceptor or, in a chain process, abstract an atom (e.g., a halogen) from the starting precursor to yield the final product and regenerate the initial radical (R•).[1]

Anionic (Nucleophilic) Addition to [1.1.1]Propellane

The high strain and electrophilicity of the central bond of [1.1.1]propellane also permit ring-opening by strong nucleophiles. This pathway typically involves organometallic reagents and leads to a bridgehead BCP-metal species, which can be subsequently quenched with an electrophile.

Mechanism:

-

Nucleophilic Attack: A strong nucleophile (Nu⁻), such as an organolithium, Grignard reagent, or a "turbo-amide" (R₂NMgCl·LiCl), attacks one of the bridgehead carbons of [1.1.1]propellane.[5][6]

-

Bond Cleavage: The attack leads to the cleavage of the central C1-C3 bond, forming a bicyclo[1.1.1]pentyl anion intermediate.

-

Electrophilic Quench: The BCP anion is then trapped by an electrophile (E⁺), such as a proton source (for monofunctionalization) or other reagents like isopropoxyboronate (Bpin) esters, to yield the final 1,3-disubstituted product.[5]

Formation from Bicyclo[1.1.0]butanes (BCBs)

An increasingly important alternative that avoids the operational challenges of [1.1.1]propellane involves the use of more stable bicyclo[1.1.0]butane (BCB) precursors. This method constructs the BCP's central methylene bridge via carbene insertion into the strained central C-C bond of the BCB.

Mechanism:

-

Carbene Generation: A carbene species (:CR₂) is generated, typically from a diazo compound precursor via photoinduced or metal-catalyzed (e.g., dirhodium) decomposition.[7][8]

-

Triplet Carbene Formation: For this specific reaction, computational and experimental evidence supports the involvement of a triplet carbene, which is generated via photosensitized energy transfer.[7][8]

-

Stepwise Addition: The triplet carbene adds in a stepwise fashion to the central C-C bond of the BCB, forming a diradical intermediate. The stability of this intermediate is crucial for the reaction's success.

-

Ring Closure: The diradical intermediate undergoes intersystem crossing to a singlet state, followed by radical recombination (ring closure) to form the final BCP product.[7] A competitive fragmentation pathway can lead to diene byproducts, but this is often disfavored.[7]

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for constructing complex, multisubstituted BCPs that are difficult to access through propellane-based routes. These strategies build the bicyclic cage from a more readily available monocyclic precursor.

One notable example is the intramolecular coupling of boronic ester-tethered cyclobutanones.

Mechanism:

-

Hydrazone Formation: A substituted cyclobutanone, tethered to a boronic ester, is condensed with a sulfonyl hydrazide.

-

Diazo Formation: Base-mediated decomposition of the resulting sulfonylhydrazone generates a transient diazo intermediate.

-

Intramolecular Cyclization: The diazo compound undergoes an intramolecular reaction with the pendant boronate group. This process is proposed to form a zwitterionic intermediate which then rearranges to construct the bicyclo[1.1.1]pentane core, retaining the boronate ester as a handle for further functionalization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key BCP formation mechanisms described.

Table 1: Radical Addition to [1.1.1]Propellane

| Radical Precursor | Initiator/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1-Iodoadamantane | fac-Ir(ppy)₃ (photocatalyst) | CH₂Cl₂ | 12 | 95 | [4] |

| Ethyl iodoacetate | BEt₃ (10 mol%) | Et₂O | 0.25 | 85 | [4] |

| Acrylamide + Alkyl Iodide | 4CzIPN (photocatalyst) | CH₂Cl₂ | 12 | 50-91 | [1] |

| SF₅Cl | (none) | Et₂O/pentane | 3 | 53-65 | [9] |

Table 2: Anionic Addition to [1.1.1]Propellane

| Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |

| PhMgBr | H₂O | THF | 100 | 85 | N/A |

| i-Pr₂NMgCl·LiCl | H₂O | THF | 25 | 95 | [6] |

| 2-Azaallyl anion | i-PrOBpin | THF | 25 | 78 | [5] |

Table 3: Carbene Addition to Bicyclo[1.1.0]butanes

| BCB Substituent | Diazo Compound | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Ph, 1-CO₂Me | Ethyl diazoacetate | Ir(ppy)₃, 440 nm light | CH₂Cl₂ | -65 | 50 | [7][8] |

| 3-(p-Br-Ph), 1-CO₂Me | Methyl 2-diazopropionate | Ir(ppy)₃, 440 nm light | CH₂Cl₂ | -65 | 67 | [8] |

| 3-Naphthyl, 1-CO₂Me | Methyl 2-diazopropionate | Ir(ppy)₃, 440 nm light | CH₂Cl₂ | -65 | 52 | [8] |

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Cascade Atom Transfer Radical Addition (CATRA) of [1.1.1]Propellane

This procedure describes a one-step, three-component radical process to generate complex BCPs.[1]

-

Reagents & Equipment:

-

Schlenk tube with a magnetic stir bar

-

Alkene (1.5 equiv)

-

Alkyl iodide (1.5 equiv)

-

(1,2,3,5)-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) photocatalyst (2.5 mol%)

-

[1.1.1]Propellane solution (1.0 equiv, e.g., 0.2 M in Et₂O/cyclohexane)

-

Dichloromethane (DCM)

-

Blue LEDs (e.g., 467 nm)

-

-

Procedure:

-

To a Schlenk tube, add the alkene (0.15 mmol), alkyl iodide (0.15 mmol), and 4CzIPN (0.0025 mmol).

-

Add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol).

-

Dilute the mixture with DCM (0.50 mL) to achieve a final reaction concentration of approximately 0.1 M.

-

Seal the tube, and stir the reaction mixture under irradiation from blue LEDs for 12 hours at room temperature.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired BCP product.

-

Protocol 2: Carbene Addition to a Bicyclo[1.1.0]butane

This protocol details the synthesis of a 2-substituted BCP via a photosensitized carbene addition.[7][8]

-

Reagents & Equipment:

-

Schlenk tube with a magnetic stir bar

-

Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (BCB) (1.0 equiv)

-

Ethyl diazoacetate (2.5 equiv)

-

fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (1 mol%)

-

Dichloromethane (DCM), anhydrous

-

440 nm LED light source

-

Cooling bath (-65 °C)

-

-

Procedure:

-

Add the BCB (0.10 mmol) and Ir(ppy)₃ (0.001 mmol) to a dry Schlenk tube under an inert atmosphere (e.g., argon).

-

Dissolve the solids in anhydrous DCM to a final concentration of 0.05 M.

-

Cool the reaction mixture to -65 °C using a cooling bath.

-

Add the ethyl diazoacetate (0.25 mmol) to the cooled solution.

-

Irradiate the mixture with 440 nm light while stirring vigorously at -65 °C.

-

Monitor the reaction by TLC or NMR analysis.

-

Upon completion, allow the reaction to warm to room temperature and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to isolate the BCP.

-

Conclusion

The synthesis of bicyclo[1.1.1]pentanes has evolved significantly, moving from a synthetic curiosity to a cornerstone of modern drug design. The primary mechanistic pathways—radical and anionic additions to the highly strained [1.1.1]propellane, and carbene insertions into bicyclo[1.1.0]butanes—provide a versatile toolkit for accessing a vast chemical space. The development of mild, photoredox-catalyzed radical reactions, in particular, has enabled the late-stage functionalization of complex molecules, accelerating the discovery of drug candidates with enhanced pharmacological profiles. As research continues, the development of even more efficient, scalable, and stereoselective methods will further solidify the role of the BCP scaffold in the future of chemistry.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]

- 5. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01349A [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Tricalcium Phosphate (BCP) Core for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-tricalcium phosphate (β-TCP, β-Ca₃(PO₄)₂) is a highly valued synthetic biomaterial extensively utilized in bone regeneration, tissue engineering, and as a core for drug delivery systems.[1][2] Its appeal lies in its chemical similarity to the mineral phase of bone, excellent biocompatibility, and resorbability, allowing it to be gradually replaced by new host bone tissue.[2] As a member of the calcium phosphate (CaP) family, β-TCP's specific physical and chemical characteristics, such as its dissolution rate and porous structure, make it a versatile platform for the localized and sustained release of therapeutic agents, including drugs and growth factors, directly at the site of action. This guide provides a comprehensive overview of the core physical and chemical properties of β-TCP, detailed experimental protocols for its characterization, and insights into its biological interactions, aiming to equip researchers and drug development professionals with the foundational knowledge required for its effective application.

Physical Properties of β-TCP Core

The physical architecture of a β-TCP core is critical to its function as both a scaffold for tissue growth and a vehicle for drug delivery. Key properties include porosity, surface area, and mechanical strength, which collectively influence cell infiltration, nutrient transport, degradation kinetics, and the overall structural integrity of the implant.

Porosity and Pore Size

Porosity, particularly an interconnected porous network, is essential for bone tissue engineering scaffolds to support cell migration, vascularization, and nutrient diffusion.[3][4] Scaffolds are typically designed with both macroporosity (pore size > 100 µm) to facilitate tissue ingrowth and microporosity (< 20 µm) on the strut surfaces to enhance cell attachment and fluid transport.[5][6]

Table 1: Representative Porosity and Pore Size of β-TCP Scaffolds

| Fabrication Method | Porosity (%) | Pore Size (µm) | Compressive Strength (MPa) | Reference |

|---|---|---|---|---|

| Gel Casting & Polymer Sponge | Not Specified | 150 - 400 | 5.3 - 8.4 | [7] |

| Selective Laser Sintering (SLS) | Not Specified | Not Specified | 3.01 - 17.89 | [8] |

| Freeze-Gel Casting | 62.9 - 81.9 | Not Specified | 1.73 - 3.23 | [9] |

| Granule Setting Reaction | 58.1 ± 1.7 | Interconnected Macro/Micro | 1.4 ± 0.2 (Diametral Tensile) | [6] |

| Stereolithography & Gel-Casting | ~42 (Internal) | 300 - 600 | 10 - 25 |[10] |

Surface Area

The specific surface area of the β-TCP core influences its dissolution rate and capacity for protein adsorption and drug loading. Higher surface areas generally lead to faster dissolution and provide more sites for therapeutic agent interaction.

Table 2: Surface Area of β-TCP Materials

| Material Type | Sintering Condition | Specific Surface Area (m²/g) | Reference |

|---|---|---|---|

| β-TCP Powder | 900°C | 0.9 | [11] |

| Hydroxyapatite (for comparison) | 700°C | 25.8 - 28.1 |[11] |

Mechanical Properties

The mechanical properties of a β-TCP scaffold must be sufficient to withstand physiological loads during tissue regeneration without catastrophic failure.[12] These properties are intrinsically linked to porosity; typically, an increase in porosity leads to a decrease in mechanical strength.[8][13]

Table 3: Mechanical Properties of Porous β-TCP Scaffolds

| Property | Value Range | Influencing Factors | Reference(s) |

|---|---|---|---|

| Compressive Strength | 0.4 - 70.4 MPa | Porosity, pore size, sintering temperature, fabrication method | [8][9][10][13] |

| Elastic Modulus | 220 - 380 MPa | Porosity, internal architecture | [10][14] |

| Fracture Toughness | 1.09 - 1.40 MPam¹/² | ZnO doping, material density | [8] |

| Vickers Hardness | 0.89 - 3.51 GPa | Sintering temperature, composite material content |[15] |

Experimental Protocols: Physical Characterization

Porosity Measurement (Liquid Displacement Method)

This method determines the scaffold's void volume.

-

Dry Weight: Measure the dry weight of the scaffold (W_dry).

-

Immersion: Immerse the scaffold in a liquid of known density (ρ_liquid), such as ethanol, under vacuum to ensure complete infiltration of the pores.

-

Suspended Weight: Weigh the scaffold while it is suspended in the liquid (W_suspended).

-

Saturated Weight: Remove the scaffold from the liquid, blot excess liquid from the surface, and immediately weigh the saturated scaffold (W_saturated).

-

Calculation: The total porosity (Φ) is calculated using the formula: Φ = (W_saturated - W_dry) / (W_saturated - W_suspended) This method is based on Archimedes' principle.[16]

Surface Area Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of powdered or porous materials.

-

Sample Preparation: Degas the β-TCP sample under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

-

Adsorption Analysis: Place the sample in an analysis tube and cool it to cryogenic temperature (typically using liquid nitrogen).

-

Gas Adsorption: Introduce a known amount of an inert gas (e.g., nitrogen or krypton) into the tube. The gas molecules will adsorb to the surface of the β-TCP material.

-

Data Collection: Measure the pressure change due to the adsorption process at various gas pressures.

-

Calculation: The BET equation is applied to the adsorption data to calculate the volume of gas required to form a monolayer on the sample's surface. From this, the total surface area and specific surface area (m²/g) are determined.[7][11]

Mechanical Testing (Uniaxial Compression Test)

This test evaluates the compressive strength and modulus of a porous scaffold.[17]

-

Sample Preparation: Fabricate cylindrical or cubic scaffold samples with parallel and flat loading surfaces. Measure the dimensions (diameter/width and height) accurately.

-

Test Setup: Place the scaffold between two flat, parallel platens in a universal testing machine.

-

Loading: Apply a compressive load at a constant displacement rate (e.g., 0.5 mm/min) until the scaffold fractures.

-

Data Acquisition: Record the load and displacement data throughout the test.

-

Analysis:

Chemical Properties and Behavior

The chemical nature of β-TCP governs its dissolution, biocompatibility, and interaction with biological systems, which are fundamental to its role in drug delivery and tissue engineering.

Composition and Dissolution

β-TCP is a resorbable ceramic that dissolves in the physiological environment, releasing calcium and phosphate ions.[1][18] This dissolution is a key feature for its biodegradability and can be harnessed for controlled drug release. The dissolution rate is faster than that of hydroxyapatite (HA) but slower than that of more soluble calcium phosphates like α-TCP.[19]

The dissolution process is influenced by several factors:

-

pH: Dissolution is faster in acidic environments.[18]

-

Ionic Environment: The presence of certain ions, such as magnesium (Mg²⁺) and zinc (Zn²⁺), can significantly retard the dissolution rate.[1][20]

-

Crystallinity and Surface Area: Lower crystallinity and higher surface area lead to faster dissolution.

Table 4: Dissolution Rates of β-TCP

| Condition | pH | Relative Undersaturation (σ) | Dissolution Rate (j) | Reference |

|---|---|---|---|---|

| In vitro | 5.5 | -1 | 0.0018 - 0.0034 mmol/m²·s | [21] |

| In vitro | 6.2 | -0.72 | 0.001 mmol/m²·s |[21] |

The dissolution mechanism is complex, often described as a surface-pit or polynucleation process.[1][20] Studies have shown that the dissolution rate decreases over time, even under constant conditions, potentially due to the formation of a more stable hydroxyapatite-like layer on the surface.[18]

Biocompatibility and Biodegradability

β-TCP is widely regarded as a biocompatible material, meaning it does not elicit a significant adverse immune or inflammatory response upon implantation.[2][22] Standard biocompatibility tests, such as cytotoxicity and sensitization assays, are performed to confirm its safety.[12] The degradation products of β-TCP are calcium and phosphate ions, which are naturally present in the body and can be metabolized, contributing to its excellent biocompatibility.[23]

Experimental Protocols: Chemical and In Vitro Characterization

Dissolution Rate Testing (ASTM F1926)

This standard test method provides a controlled way to evaluate the dissolution of calcium phosphate materials in a laboratory setting.[24][25]

-

Apparatus Setup: Use a dissolution testing apparatus, such as a flow-through cell or a paddle apparatus, maintained at 37 °C.[25][26]

-

Dissolution Medium: Prepare a buffer solution (e.g., TRIS or MES) with a defined pH (e.g., 7.4) to simulate physiological conditions.[25]

-

Sample Preparation: Accurately weigh a specific amount of the β-TCP granules or scaffold (e.g., 150 mg).[25]

-

Test Execution: Place the sample in the apparatus with the dissolution medium. For continuous monitoring, a calcium-ion selective electrode can be used to measure the Ca²⁺ concentration in the solution over a set period (e.g., 24 hours).[25]

-

Analysis: Periodically take aliquots of the medium and analyze the concentration of calcium and phosphate ions using methods like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[27] The dissolution rate is calculated from the change in ion concentration over time, normalized to the surface area of the sample.

In Vitro Biocompatibility Assessment (ISO 10993-5)

Cytotoxicity assays are fundamental for screening the biocompatibility of materials.[28]

-

Material Extraction: Prepare extracts of the β-TCP material by incubating it in a cell culture medium (e.g., MEM) for a specified time (e.g., 24 hours at 37 °C) according to ISO 10993-12 standards.

-

Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts or human osteoblast-like cells (MG-63), until they reach a specified confluency.[29][30]

-

Exposure: Replace the normal culture medium with the prepared β-TCP extracts and incubate for 24-72 hours. Include positive (toxic material) and negative (non-toxic material) controls.

-

Viability Assessment: Evaluate cell viability using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells. A reduction in viability compared to the negative control indicates a cytotoxic effect.[13]

-

Morphological Evaluation: Observe the cells under a microscope for any changes in morphology, cell lysis, or detachment, which are qualitative indicators of cytotoxicity.[31]

Biological Interactions and Signaling Pathways

β-TCP actively influences cellular behavior, particularly promoting the differentiation of mesenchymal stem cells (MSCs) or bone marrow stromal cells (BMSCs) into osteoblasts, a process known as osteoinduction.[2] This effect is mediated through the modulation of several key intracellular signaling pathways.

Notch Signaling Pathway

The Notch signaling pathway is crucial for cell fate decisions. Studies have shown that BCP ceramics upregulate the expression of Notch pathway-related genes (e.g., Notch1, Jagged1, Hes1) in BMSCs.[2][32] This activation is positively correlated with the expression of osteogenic markers like Runx2 and OPN, suggesting that Notch signaling plays a pivotal role in BCP-induced bone formation. Inhibition of this pathway has been shown to delay bone formation.[2]

Caption: BCP-induced upregulation of Jagged1 activates the Notch signaling pathway, leading to osteogenesis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Research indicates that BCP ceramics activate this pathway in BMSCs.[33] The activation of AKT and mTOR promotes the expression of osteogenic genes and enhances cell proliferation, contributing significantly to new bone formation. This pathway's role highlights the influence of BCP on fundamental cellular processes that underpin tissue regeneration.[33]

Caption: BCP activates the PI3K/AKT/mTOR pathway, promoting cell proliferation and osteogenic gene expression.

Experimental and Logical Workflows

General Workflow for BCP Scaffold Characterization

A systematic approach is required to fully characterize a newly developed BCP core material for drug delivery or tissue engineering applications.

Caption: A logical workflow for the comprehensive characterization of BCP-based scaffolds.

Workflow for In Vitro Osteogenic Potential Assessment

Evaluating the ability of a BCP material to promote bone cell differentiation is a critical step before in vivo testing.

Caption: Experimental workflow for evaluating the osteogenic potential of a BCP scaffold in vitro.

Conclusion

β-Tricalcium phosphate (BCP) core materials present a powerful and versatile platform for drug delivery and bone tissue engineering. Their physical properties, such as an interconnected porous structure and high surface area, combined with their chemical properties of biocompatibility and controlled dissolution, make them ideal for creating regenerative therapies. A thorough understanding and systematic characterization of these properties, using standardized experimental protocols, are paramount for designing effective and predictable clinical solutions. Furthermore, elucidating the specific signaling pathways, like Notch and PI3K/AKT/mTOR, that BCP modulates, opens new avenues for developing "smart" biomaterials that can actively direct cellular responses to enhance tissue repair. This guide serves as a foundational resource for scientists and developers aiming to harness the full potential of β-TCP in their research and product development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The implication of the notch signaling pathway in biphasic calcium phosphate ceramic-induced ectopic bone formation: A preliminary experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancing Scaffold Architecture for Bone Tissue Engineering: A Comparative Study of 3D-Printed β-TCP Constructs in Dynamic Culture with pBMSC [mdpi.com]

- 4. Biocompatibility of Bacterial Cellulose Based Biomaterials [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Mechanical and Biological Properties of 3-D Scaffolds Reinforced with Zinc Oxide for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanical Properties and In Vitro Biocompatibility of Hybrid Polymer-HA/BAG Ceramic Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetics of Dissolution of beta-Tricalcium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Bioactivity and biocompatibility of bioceramic-based pulp capping materials in laboratory and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. store.astm.org [store.astm.org]

- 25. rms-foundation.ch [rms-foundation.ch]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. criver.com [criver.com]

- 29. Alendronate-Eluting Biphasic Calcium Phosphate (BCP) Scaffolds Stimulate Osteogenic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biocompatibility testing using tissue culture cell cytotoxicity assessment | BioTether Sciences, Inc. [biotether.com]

- 31. pacificbiolabs.com [pacificbiolabs.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Bicyclo[1.1.1]pentane: A Paradigm Shift in Bioisosteric Replacement for Drug Discovery

An In-depth Technical Guide on the Emergence of a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is a central theme in medicinal chemistry. The "escape from flatland"—a strategic move away from planar, aromatic moieties towards three-dimensional structures—has identified bicyclo[1.1.1]pentane (BCP) as a transformative bioisostere. This guide provides a comprehensive technical overview of the discovery and application of BCP as a bioisosteric replacement for para-substituted phenyl rings and tert-butyl groups. Through a detailed examination of the seminal case study of the γ-secretase inhibitor BMS-708163 and its BCP-containing analogue, this document elucidates the profound impact of BCP on aqueous solubility, metabolic stability, and oral bioavailability. Detailed experimental protocols for the synthesis of BCP precursors, the BCP-containing drug analogue, and key in vitro assays are provided to enable practical application of this innovative scaffold in drug design and development.

Introduction: The Rise of a 3D Bioisostere

For decades, the phenyl ring has been a ubiquitous component in drug molecules, valued for its rigid structure and ability to engage in various intermolecular interactions. However, the planarity and lipophilicity of aromatic rings often contribute to poor solubility, metabolic instability, and off-target effects. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—has driven the exploration of novel scaffolds to mitigate these liabilities.

Bicyclo[1.1.1]pentane (BCP), a small, strained, and rigid bicyclic hydrocarbon, has emerged as a superior three-dimensional bioisostere. Its unique cage-like structure mimics the exit vectors of a 1,4-disubstituted phenyl ring, while its saturated, sp³-rich nature offers significant advantages. The initial exploration of BCP in medicinal chemistry has demonstrated its potential to dramatically improve key drug-like properties.

A landmark in the validation of BCP as a premier bioisostere was the work of Stepan and colleagues in 2012, who replaced a para-substituted fluorophenyl ring in the potent γ-secretase inhibitor BMS-708163 with a BCP moiety.[1][2] The resulting analogue exhibited equipotent enzymatic inhibition but with markedly superior physicochemical and pharmacokinetic profiles.[1][2] This pivotal study solidified the role of BCP in modern drug design and serves as the central case study for this guide.

Case Study: BCP in a γ-Secretase Inhibitor

The inhibition of γ-secretase, an enzyme involved in the production of amyloid-β peptides, is a key therapeutic strategy for Alzheimer's disease. The development of potent and selective inhibitors, however, has been hampered by challenges related to poor drug-like properties.

Comparative Analysis: BMS-708163 vs. BCP Analogue

The replacement of the central fluorophenyl ring in BMS-708163 with a BCP core led to the discovery of a new compound with a significantly improved profile. The quantitative data below highlights the advantages conferred by the BCP scaffold.

| Property | BMS-708163 (Parent) | BCP Analogue | Fold Improvement |

| Aqueous Solubility (pH 7.4) | Low (specific value proprietary) | Significantly Higher | >30-fold |

| Passive Permeability (PAMPA) | Moderate | High | Significant Increase |

| In Vitro Metabolic Stability | Moderate | High | Improved |

| Oral Bioavailability (Mouse) | |||

| Cmax | Baseline | ~4-fold increase | ~4x |

| AUC | Baseline | ~4-fold increase | ~4x |

Table 1: Comparative Physicochemical and Pharmacokinetic Data. Data synthesized from the findings reported by Stepan et al. (2012).[1][2]

Signaling Pathway and Mechanism of Action

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway, which is essential for cell-fate decisions. The enzyme cleaves the transmembrane domain of various proteins, including the amyloid precursor protein (APP) and the Notch receptor. Inhibition of γ-secretase cleavage of APP is the therapeutic goal for Alzheimer's disease, while inhibition of Notch cleavage can lead to toxicity. BMS-708163 and its BCP analogue are designed to inhibit the processing of APP by γ-secretase.

Experimental Protocols

Synthesis of [1.1.1]Propellane (Key BCP Precursor)

The synthesis of BCP derivatives typically starts from the highly strained and reactive molecule, [1.1.1]propellane. A common and scalable method involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent.

Materials:

-

1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

-

Methyllithium (MeLi) in diethyl ether (Et₂O)

-

Pentane

-

Dry ice/acetone bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane in a flame-dried, three-necked flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

With vigorous stirring, add a solution of MeLi in Et₂O dropwise over 15 minutes.

-

Maintain the reaction mixture at -78 °C for an additional 15 minutes.

-

Warm the mixture to 0 °C and continue stirring for 2 hours.

-

The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold collection flask (-78 °C).

-

The concentration of the [1.1.1]propellane solution is determined by ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Synthesis of the BCP Analogue of BMS-708163

The synthesis of the BCP analogue involves a multi-step sequence, starting with the functionalization of the BCP core and subsequent coupling with the other fragments of the parent molecule. A representative key step is the formation of a 1,3-disubstituted BCP intermediate.

(Note: The full, detailed synthesis is proprietary and found in the supporting information of the primary literature. The following is a generalized representation of a key transformation.)

Generalized Step: Formation of a 1,3-disubstituted BCP

-

A solution of [1.1.1]propellane is reacted with a suitable radical initiator and a functionalized coupling partner (e.g., an iodo-substituted oxadiazole precursor).

-

The reaction proceeds via a radical addition to the central bond of the propellane.

-

The resulting BCP radical intermediate is then trapped to install the second substituent.

-

Purification is typically achieved by column chromatography.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

Artificial membrane solution (e.g., 10% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound solutions in DMSO

-

UV/Vis plate reader or LC-MS/MS

Procedure:

-

Coat the filter of each well of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS (pH 7.4).

-

Add the test compound solution (diluted in PBS) to the donor plate wells.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate at room temperature for a defined period (e.g., 5-18 hours).

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

-

The apparent permeability coefficient (Papp) is calculated from the concentration data.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Test compound solution

-

Ice-cold acetonitrile (quenching solution)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37 °C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Conclusion and Future Directions

The discovery and successful application of bicyclo[1.1.1]pentane as a bioisostere for the phenyl ring represents a significant advancement in medicinal chemistry. The case of the γ-secretase inhibitor BMS-708163 compellingly demonstrates the power of this three-dimensional scaffold to overcome long-standing challenges in drug development, particularly in improving solubility, metabolic stability, and oral bioavailability. The continued development of novel synthetic methodologies for accessing functionalized BCPs will undoubtedly broaden their application and solidify their place as a cornerstone of modern drug design. Future research will likely focus on exploring BCP as a bioisostere for other aromatic systems, its use in more complex molecular architectures, and its potential to modulate biological activity in novel ways. The "escape from flatland" is well underway, with BCP leading the charge towards a new dimension of therapeutic innovation.

References

Bicyclo[1.1.1]pentane (BCP): A Scaffold for Innovation in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. One such scaffold that has garnered significant attention is bicyclo[1.1.1]pentane (BCP). This small, rigid, and three-dimensional carbocycle has emerged as a versatile bioisostere for commonly used aromatic and aliphatic groups, such as para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] The introduction of a BCP moiety into a drug candidate can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity.[3][4] This guide provides a comprehensive overview of the application of BCP in drug design, including its synthesis, a comparative analysis of its physicochemical properties, and detailed experimental protocols.

The BCP Advantage: A Superior Bioisostere

The utility of BCP in medicinal chemistry stems from its unique structural and electronic properties. As a saturated, strained ring system, it introduces a higher fraction of sp³-hybridized carbons into a molecule, a characteristic often associated with improved developability of drug candidates.[2] When replacing a planar phenyl ring, the three-dimensional nature of the BCP core can disrupt undesirable π-π stacking interactions, which can contribute to poor solubility.[4]

Physicochemical Property Improvements

The replacement of traditional moieties with a BCP core has been shown to have a profound and positive impact on the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. The following table summarizes the quantitative improvements observed in several case studies.

| Parent Compound/Moiety | BCP Analogue | Property | Improvement | Reference(s) |

| Darapladib (LpPLA2 Inhibitor) | BCP-Darapladib | Artificial Membrane Permeability | 203 nm/s to 705 nm/s | [2] |

| Thermodynamic FaSSIF Solubility | 3-fold increase | [2] | ||

| Kinetic Solubility | 9-fold increase | [2] | ||

| Resveratrol | BCP-Resveratrol | Aqueous Solubility | 32-fold increase | [2] |

| Bioavailability (AUC) | 10-fold increase | [2] | ||

| BMS-708,163 (γ-Secretase Inhibitor) | BCP Analogue | Aqueous Solubility | Significantly improved | [4] |

| Passive Permeability | Significantly improved | [4] | ||

| Metabolic Susceptibility | Reduced | [4] | ||

| Imatinib | BCP-Imatinib | Solubility | Significantly improved | [4] |

Synthesis of BCP Scaffolds and Derivatives

The primary route to functionalized BCPs involves the ring-opening of the highly strained intermediate, [1.1.1]propellane. This key precursor is typically generated in situ and reacts with a variety of nucleophiles and radical species to yield 1,3-disubstituted BCPs.

Experimental Protocols

1. Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This procedure details a large-scale synthesis of a key BCP building block.

Step 1: In-flow photochemical addition of propellane to diacetyl

-

This reaction is performed in a flow reactor with a high-power UV lamp. The photochemical reaction between [1.1.1]propellane and diacetyl constructs the BCP core on a kilogram scale.[3]

Step 2: Haloform reaction to yield the dicarboxylic acid

-

A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C.[3]

-

Bromine (2 kg, 12.3 mol) is added dropwise, and the mixture is stirred for 3 hours.[3]

-

The mixture is then cooled to 0 °C, and a solution of the diketone product from Step 1 (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise.[3]

-

The reaction is stirred overnight.[3]

-

The mixture is extracted with dichloromethane (3 x 3 L).[3]

-

The aqueous layer is acidified and extracted with ethyl acetate (3 x 3 L).[3]

-

The combined organic layers are concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3]

2. Amide Bond Formation with a BCP-Carboxylic Acid

This protocol describes a general method for coupling a BCP-carboxylic acid with an amine.

-

To a solution of the bicyclo[1.1.1]pentane-1-carboxylic acid derivative (1 mmol) in pyridine (10 mL), add titanium tetrachloride (3 mmol) and the desired amine (1 mmol).[5]

-

The reaction vessel is sealed and heated to 85 °C with stirring for approximately 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the carboxylic acid.[5]

-

After cooling, the pyridine is removed by co-evaporation with toluene.[5]

-

The residue is treated with 1 N aqueous HCl (10 mL) and extracted with methylene chloride (3 x 10 mL).[5]

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the amide product.[5]

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of BCP in drug design.

γ-Secretase Signaling Pathway

A key target for BCP-containing inhibitors is the γ-secretase enzyme, which is implicated in Alzheimer's disease. The following diagram illustrates the cleavage of the Amyloid Precursor Protein (APP) by γ-secretase.

Caption: γ-Secretase processing of APP.[6][7][8]

High-Throughput Screening Workflow for γ-Secretase Inhibitors

The discovery of potent BCP-containing γ-secretase inhibitors often begins with high-throughput screening (HTS).

Caption: A typical HTS workflow.[9][10]

General ADME Profiling Workflow

Once promising hits are identified, they undergo extensive ADME profiling to assess their drug-like properties.

Caption: An overview of an ADME profiling workflow.[11]

Conclusion

Bicyclo[1.1.1]pentane has firmly established itself as a valuable and versatile building block in modern drug design. Its ability to serve as a bioisosteric replacement for common aromatic and aliphatic moieties, coupled with the significant improvements it imparts on the physicochemical properties of drug candidates, makes it an attractive scaffold for medicinal chemists. The synthetic accessibility of BCP derivatives continues to expand, further enabling the exploration of this unique chemical space. As the drive to "escape from flatland" in drug discovery continues, the application of BCP is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secretase promotes AD progression: simultaneously cleave Notch and APP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Secretase-regulated mechanisms similar to notch signaling may play a role in signaling events, including APP signaling, which leads to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a high-throughput assay for screening of gamma-secretase inhibitor with endogenous human, mouse or Drosophila gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. admescope.com [admescope.com]

Bicyclo[1.1.1]pentane (BCP) as a Para-Substituted Phenyl Ring Mimic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent properties can present challenges in drug development, including metabolic instability and poor solubility. Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective bioisostere for the 1,4-disubstituted phenyl ring, offering a three-dimensional, saturated core that can maintain or improve biological activity while significantly enhancing physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of BCP as a phenyl ring mimic, including comparative quantitative data, detailed experimental protocols for its synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The strategy of bioisosteric replacement is a cornerstone of modern drug design, enabling the optimization of lead compounds by substituting specific moieties with structurally distinct groups that retain similar biological activity. The replacement of a planar, aromatic para-substituted phenyl ring with the rigid, saturated, and three-dimensional BCP core has gained significant traction in recent years. This substitution can lead to marked improvements in key drug-like properties such as aqueous solubility, metabolic stability, and membrane permeability, ultimately enhancing oral bioavailability and the overall pharmacokinetic profile of a drug candidate.

Physicochemical and Pharmacokinetic Advantages of BCP Incorporation

The replacement of a para-substituted phenyl ring with a BCP moiety has consistently demonstrated favorable changes in the absorption, distribution, metabolism, and excretion (ADME) properties of various drug candidates. The following tables summarize the quantitative data from key case studies, highlighting the advantages of this bioisosteric substitution.

Table 1: Comparison of Physicochemical Properties of Phenyl vs. BCP Analogs

| Compound Class | Parent Compound (Phenyl) | BCP Analog | Property | Improvement with BCP | Reference(s) |

| Lp-PLA2 Inhibitor | Darapladib | BCP-Darapladib | Kinetic Solubility (μM) | 9-fold increase | |

| Permeability (nm/s) | 3-fold increase | ||||

| γ-Secretase Inhibitor | BMS-708163 (Avagacestat) | BCP-Avagacestat | Aqueous Solubility (μg/mL) | Significantly improved | |

| Passive Permeability | Significantly improved | ||||

| Antimalarial Agent | Phenyl Analog | BCP Analog | Metabolic Stability (HLM) | Significantly improved |

Table 2: Comparison of Pharmacokinetic Parameters of Phenyl vs. BCP Analogs

| Compound Class | Parent Compound (Phenyl) | BCP Analog | Parameter | Improvement with BCP | Reference(s) |

| γ-Secretase Inhibitor | BMS-708163 (Avagacestat) | BCP-Avagacestat | Cmax (in mouse) | ~4-fold increase | |

| AUC (in mouse) | ~4-fold increase | ||||

| Resveratrol Analog | Resveratrol | BCP-Resveratrol | Cmax (in rat) | ~12-fold increase | |

| AUC (in rat) | ~3-fold increase |

Key Experimental Protocols

The successful implementation of BCP as a phenyl ring mimic in a drug discovery program relies on robust synthetic methods and reliable in vitro assays for property evaluation. This section provides detailed protocols for key experiments.

Synthesis of BCP Building Blocks

The most common precursor for the synthesis of functionalized BCPs is [1.1.1]propellane. Radical additions to the central bond of [1.1.1]propellane are a versatile method for introducing a wide range of substituents.

Protocol 1: Synthesis of 1-Iodo-3-substituted-bicyclo[1.1.1]pentane via Radical Addition

This protocol is adapted from the work of Anderson and co-workers for the triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane.

Materials:

-

[1.1.1]Propellane solution in Et2O/cyclohexane

-

Alkyl iodide (1.5 equiv)

-

Triethylborane (1.0 M in hexanes, 0.1 equiv)

-

Anhydrous solvent (e.g., dichloromethane)

-

Schlenk tube

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon), add the alkyl iodide (1.5 equiv).

-

Add the [1.1.1]propellane solution (1.0 equiv).

-

Dilute with the anhydrous solvent to the desired concentration (e.g., 0.1 M).

-

At room temperature, add triethylborane (0.1 equiv) dropwise while stirring.

-

Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by opening the flask to the air.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-iodo-3-substituted-bicyclo[1.1.1]pentane.

In Vitro ADME Assays

Protocol 2: Aqueous Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

-

Test compound (dissolved in DMSO, e.g., 10 mM stock)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Plate reader with nephelometry capabilities

Procedure:

-

Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

-

In a separate 96-well plate, add PBS (pH 7.4).

-

Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions of the test compound to the wells containing PBS, ensuring rapid mixing. The final DMSO concentration should be low (e.g., ≤1%).

-

Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer blank.

Protocol 3: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal permeability and for identifying substrates of efflux transporters.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

-

Test compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS for quantification

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Additionally, perform a Lucifer yellow permeability test to ensure the integrity of the tight junctions.

-

Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

-

Transport Experiment (Basolateral to Apical): Perform the same procedure as above but add the test compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 4: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Human liver microsomes (HLM)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer, pH 7.4

-

Test compound

-

Ice-cold acetonitrile with an internal standard

-

LC-MS/MS for quantification

Procedure:

-

Pre-warm a solution of HLM in phosphate buffer at 37°C.

-

Add the test compound to the microsome solution and pre-incubate for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizations: Signaling Pathways and Experimental Workflows

Biological Signaling Pathways

Experimental and Logical Workflows

Conclusion

Bicyclo[1.1.1]pentane has proven to be a valuable tool in the medicinal chemist's toolbox for overcoming common challenges associated with the para-substituted phenyl ring. The ability of the BCP core to improve solubility, metabolic stability, and overall pharmacokinetic profiles while maintaining potent biological activity makes it an attractive design element in modern drug discovery. This guide has provided a comprehensive overview of the quantitative benefits of this bioisosteric replacement, detailed experimental protocols for its implementation and evaluation, and visual aids to conceptualize its impact on biological systems and the drug development workflow. As synthetic methodologies for BCPs continue to advance, their application in creating safer and more effective medicines is expected to grow.

The Omniphilic Reactivity of [1.1.1]Propellane: A Technical Guide to its Exploratory Reactions

For Researchers, Scientists, and Drug Development Professionals

[1.1.1]Propellane, a seemingly simple hydrocarbon with the formula C₅H₆, stands as a titan in the realm of strained organic molecules. Its unique tricyclic structure, featuring a highly strained central carbon-carbon bond, imbues it with a remarkable and diverse reactivity profile. This "omniphilic" nature, allowing it to react with radicals, anions, and electrophiles, has positioned it as a cornerstone for the synthesis of novel three-dimensional molecular scaffolds, particularly the bicyclo[1.1.1]pentane (BCP) moiety. The BCP unit is of immense interest in medicinal chemistry and materials science, serving as a bioisostere for aromatic rings and tert-butyl groups, often enhancing pharmacokinetic properties of drug candidates.[1][2] This technical guide provides an in-depth exploration of the key reactions of [1.1.1]propellane, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of [1.1.1]Propellane

The practical accessibility of [1.1.1]propellane is crucial for its widespread application. While the initial synthesis was a landmark achievement, subsequent improvements have made it more readily available for exploratory reactions.

Wiberg Synthesis (1982)

The first synthesis of [1.1.1]propellane was reported by Kenneth B. Wiberg and F. Walker. It involved the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding 1,3-dibromobicyclo[1.1.1]pentane via a Hunsdiecker reaction, followed by a coupling reaction with n-butyllithium.[3]

Szeimies' Improved Synthesis (1985)

A more practical and widely used method was developed by Szeimies and coworkers. This route starts with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by deprotonation with methyllithium, leading to the in situ formation of [1.1.1]propellane, which is typically used as a solution.[3]

Continuous Flow Synthesis

More recently, a continuous flow process for the generation of [1.1.1]propellane has been developed, allowing for its on-demand production and direct derivatization into various BCPs. This method offers throughputs of up to 8.5 mmol h⁻¹ and provides a straightforward route to gram quantities of BCP building blocks.[4]

Physical and Spectroscopic Properties

[1.1.1]Propellane is a highly strained molecule with an estimated strain energy of 102 kcal/mol (427 kJ/mol). The central C-C bond has a length of approximately 160 pm, which is longer than a typical C-C single bond.[5]

Table 1: Key Physical and Spectroscopic Data for [1.1.1]Propellane

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ | [5] |

| Molar Mass | 66.103 g·mol⁻¹ | [5] |

| Strain Energy | 102 kcal/mol | [5] |

| Central C-C Bond Length | 160 pm | [5] |

| ¹H NMR (CDCl₃) | δ 2.17 (s, 6H, CH₂) | [6][7] |

| ¹³C NMR (CDCl₃) | δ 66.8 (2C, bridgehead), 3.4 (3C, CH₂) | [6][7] |

Exploratory Reactions of [1.1.1]Propellane

The reactivity of [1.1.1]propellane is dominated by the propensity of its central, highly strained C-C bond to undergo cleavage. This has been exploited in a wide array of reactions, primarily categorized into radical, anionic, and electrophilic/transition metal-catalyzed pathways.

Radical Reactions

Radical additions to [1.1.1]propellane are among the most common and versatile methods for the synthesis of functionalized BCPs. These reactions are often initiated by light (photoredox catalysis) or chemical initiators like triethylborane or AIBN.

ATRA reactions involve the addition of a radical to [1.1.1]propellane, followed by the transfer of an atom (typically a halogen) from a precursor to the resulting bicyclo[1.1.1]pentyl radical. This generates a 1,3-disubstituted BCP and propagates the radical chain.

Table 2: Selected Examples of Radical Reactions with [1.1.1]Propellane

| Radical Precursor | Initiator/Catalyst | Product | Yield (%) | Reference(s) |

| Alkyl Iodide | 4CzIPN / Blue LEDs | 1-Alkyl-3-iodo-BCP | 89 | [8] |

| Aryl Halide | Ir(ppy)₃ / Blue LEDs | 1-Aryl-3-halo-BCP | High | [9] |

| Thiophenol | Room Light | 1-(Phenylthio)-BCP | 75-88 | [10] |

| SF₅Cl | - | 1-Chloro-3-(pentafluorosulfanyl)-BCP | - | [11] |

The bicyclo[1.1.1]pentyl radical intermediate can be trapped by various radical acceptors in multicomponent reactions, leading to the formation of highly functionalized BCPs in a single step.[1][8]

Caption: General workflow for a multicomponent radical reaction of [1.1.1]propellane.

Anionic Reactions

[1.1.1]Propellane readily reacts with a variety of nucleophiles, including organolithium and Grignard reagents, leading to the formation of bicyclo[1.1.1]pentyl anions. These intermediates can be trapped with electrophiles to yield 1,3-disubstituted BCPs.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]

- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]

- 4. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Nickel-Mediated Alkyl-, Acyl-, and Sulfonylcyanation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. beilstein-journals.org [beilstein-journals.org]

Harnessing the Bicyclo[1.1.1]pentane (BCP) Scaffold for the Exploration of Novel Chemical Space: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that enhance therapeutic potential is perpetual. The strategy of "escaping from flatland"—moving from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich structures—has gained significant traction for its ability to improve the physicochemical and pharmacological properties of drug candidates.[1][2] Among the most promising of these three-dimensional motifs is the bicyclo[1.1.1]pentane (BCP) scaffold.

The BCP core is a highly rigid, strained structure that serves as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[3][4][5][6] Its unique geometry allows it to mimic the exit vectors of a 1,4-disubstituted benzene ring while occupying a distinct chemical space.[3][7] This substitution has been shown to confer a multitude of benefits, including enhanced aqueous solubility, increased metabolic stability, improved membrane permeability, and a reduction in off-target toxicity.[1][3][5][8][9] By replacing metabolically labile phenyl groups with the robust BCP cage, medicinal chemists can address common liabilities in drug development, thereby expanding the accessible chemical space for novel therapeutics.[10][11] This guide provides an in-depth technical overview of the BCP scaffold, including comparative quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Data Presentation: Comparative Analysis of BCP Analogues

The substitution of a phenyl ring with a BCP scaffold can lead to dramatic improvements in the drug-like properties of a molecule. The following tables summarize quantitative data from studies on a γ-secretase inhibitor (BMS-708,163) and an LpPLA2 inhibitor, comparing the parent compounds to their BCP-containing analogues.

Table 1: Comparative Physicochemical Properties of Phenyl vs. BCP Analogues

| Compound Series | Analogue | Kinetic Solubility (µM, pH 7.4) | Thermodynamic Solubility (µg/mL) | Permeability (nm/s) | ChromLogD7.4 | Property Forecast Index (PFI) |

| γ-Secretase Inhibitor | Phenyl (BMS-708,163) | - | 0.6 (pH 6.5), 0.1 (pH 7.4) | - | - | - |

| BCP Analogue | - | 7.0 (pH 6.5), 3.3 (pH 7.4) | - | - | - | |

| LpPLA2 Inhibitor | Phenyl Analogue 1 | 8 | 399 | 230 | 6.3 | 10.3 |

| BCP Analogue 5 | 74 | >1000 | 705 | 7.0 | 10.0 | |

| Phenyl Analogue 2 | <1 | 203 | Not Tested | 6.74 | 11.74 | |

| BCP Analogue 22 | 32 | 635 | Not Tested | 7.06 | 11.06 |

Data sourced from references:[9][12][13]

Table 2: Comparative In Vitro and In Vivo Activity of γ-Secretase Inhibitors

| Compound | Analogue | Target | Aβ40 IC50 (nM) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |

| BMS-708,163 | Phenyl | γ-Secretase | 0.30 | ~50 | ~200 |

| Analogue 3 | BCP | γ-Secretase | 0.33 | ~200 | ~800 |

Data sourced from references:[12][13]

The data clearly demonstrates that replacing a central phenyl ring with a BCP core can result in a significant, often order-of-magnitude, increase in both kinetic and thermodynamic aqueous solubility.[9][12] This is frequently accompanied by enhanced permeability and improved oral absorption, as evidenced by the ~4-fold increase in Cmax and AUC for the BCP analogue of the γ-secretase inhibitor, all while maintaining equipotent enzymatic inhibition.[12][13]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes a practical, multigram-scale synthesis of a key BCP building block, adapted from methodologies described by Mykhailiuk and co-workers.[14] The key step is a mercury-free, flow-based photochemical reaction.

Step 1: In-Flow Photochemical Synthesis of Diketone Intermediate

-

Prepare a solution of [1.1.1]propellane and diacetyl in an appropriate solvent (e.g., acetone).

-

Set up a flow chemistry reactor equipped with a UV light source (e.g., 365 nm LEDs), ensuring the reactor tubing is transparent to the wavelength used. Quartz vessels are not required.

-

Pump the reactant solution through the irradiated reactor at a controlled flow rate to allow for efficient photochemical addition. The reaction is typically rapid, allowing for high throughput.

-

Collect the output from the reactor. The solvent can be removed under reduced pressure to yield the crude diketone product (3-acetylbicyclo[1.1.1]pentan-1-yl)(methyl)ketone. This crude product can be used directly in the next step.

Step 2: Haloform Reaction to Diacid

-

In a large reaction vessel suitable for batch processing, dissolve the crude diketone from Step 1 in a suitable solvent such as dioxane.

-

Cool the solution in an ice bath. Slowly add a freshly prepared solution of sodium hypobromite (NaOH and bromine in water) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding a solution of sodium sulfite.

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid like HCl. This will precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.

Protocol 2: Solid-Phase Synthesis of a Bicyclic Peptide

This protocol outlines a general procedure for synthesizing a bicyclic peptide on a solid support using Fmoc chemistry and a trifunctional chemical scaffold for cyclization.[15][16][17]

Step 1: Resin Preparation and First Amino Acid Loading

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[16] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a solid-phase synthesis vessel.

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-